6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hcl
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Overview
Description
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a chemical compound with a unique structure that includes a methyl group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a methyl-substituted benzylamine and a suitable cyclizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl group and other positions on the isoquinoline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds.
Scientific Research Applications
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methylisoquinoline: Lacks the dihydro and one functionalities.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the methyl group.
Isoquinoline: The parent compound without any substitutions.
Uniqueness
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is unique due to the presence of both the methyl group and the dihydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-7-2-3-9-8(6-7)4-5-11-10(9)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H |
InChI Key |
RZWXDTRKMDWPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NCC2.Cl |
Origin of Product |
United States |
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